

Spectroscopic Profile of N-Butyl-N-(2-phenylethyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Butyl-N-(2-phenylethyl)aniline	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic properties of **N-Butyl-N-(2-phenylethyl)aniline**, a tertiary amine of interest in various chemical research domains. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic values derived from established principles and data from analogous structures. It also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data applicable to this class of molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **N-Butyl-N-(2-phenylethyl)aniline**. These predictions are based on the analysis of its structural components: an N-butyl group, an N-phenylethyl group, and an aniline core.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.20 - 7.35	m	5H	C ₆ H ₅ -CH ₂
~ 6.60 - 7.20	m	5H	C ₆ H ₅ -N
~ 3.40	t	2H	C ₆ H ₅ -CH ₂ -CH ₂ -N
~ 3.25	t	2H	N-CH2-(CH2)2-CH3
~ 2.80	t	2H	C ₆ H ₅ -CH ₂ -CH ₂ -N
~ 1.45 - 1.55	m	2H	N-CH2-CH2-CH2-CH3
~ 1.30 - 1.40	m	2H	N-(CH2)2-CH2-CH3
~ 0.90	t	3H	N-(CH2)3-CH3

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)



Chemical Shift (δ, ppm)	Assignment
~ 148.0	C-N (Aromatic)
~ 139.5	C-CH ₂ (Aromatic)
~ 129.0	CH (Aromatic, para to N)
~ 128.5	CH (Aromatic, C ₆ H ₅ -CH ₂)
~ 128.3	CH (Aromatic, C ₆ H ₅ -CH ₂)
~ 126.0	CH (Aromatic, C ₆ H ₅ -CH ₂)
~ 116.0	CH (Aromatic, meta to N)
~ 112.0	CH (Aromatic, ortho to N)
~ 53.0	N-CH2-CH2-C6H5
~ 51.0	N-CH ₂ -(CH ₂) ₂ -CH ₃
~ 36.0	N-CH2-CH2-C6H5
~ 29.5	N-CH2-CH2-CH3
~ 20.5	N-(CH ₂) ₂ -CH ₂ -CH ₃
~ 14.0	N-(CH2)3-CH3

Predicted Infrared (IR) Spectroscopy Data



Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3050 - 3020	Medium	Aromatic C-H Stretch
~ 2955, 2870	Strong	Aliphatic C-H Stretch
~ 1600, 1500	Medium-Strong	Aromatic C=C Bending
~ 1340	Strong	Aromatic C-N Stretch[1]
~ 1250 - 1020	Medium	Aliphatic C-N Stretch[1]
~ 750, 700	Strong	Aromatic C-H Out-of-Plane Bending (monosubstituted and disubstituted rings)

As a tertiary amine, **N-Butyl-N-(2-phenylethyl)aniline** is not expected to show N-H stretching or bending vibrations.[1]

Predicted Mass Spectrometry (MS) Data (Electron

lonization)

m/z	Relative Intensity	Assignment
253	Moderate	[M] ⁺ (Molecular Ion)
224	Moderate	[M - C₂H₅] ⁺
196	Strong	[M - C4H9] ⁺
148	Base Peak	[C ₆ H ₅ -N(CH ₂)-CH ₂ -CH ₂] ⁺ (Benzylic cleavage and rearrangement)
105	Strong	[C ₆ H ₅ -CH ₂ -CH ₂] ⁺
91	Strong	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **N-Butyl-N-(2-phenylethyl)aniline**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

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- N-Butyl-N-(2-phenylethyl)aniline (5-10 mg for ¹H, 20-50 mg for ¹³C)
- Deuterated chloroform (CDCl₃)
- NMR tube (5 mm)
- Pipette
- Vortex mixer

Procedure:

- Accurately weigh the sample and transfer it to a clean, dry vial.
- Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
- Gently vortex the mixture until the sample is fully dissolved.
- Transfer the solution to an NMR tube using a pipette.
- Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
- Process the data, including Fourier transformation, phase correction, and baseline correction.
- Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:



- N-Butyl-N-(2-phenylethyl)aniline (1-2 drops)
- FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Isopropanol or acetone for cleaning

Procedure:

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or acetone.
- Record a background spectrum.
- Place a small drop of the liquid sample directly onto the ATR crystal.
- Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
- Clean the ATR crystal thoroughly after the measurement.
- Process the spectrum to identify characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

- N-Butyl-N-(2-phenylethyl)aniline solution (diluted in a suitable volatile solvent like methanol or acetonitrile)
- Gas chromatograph-mass spectrometer (GC-MS) or a direct infusion system with an electrospray ionization (ESI) or electron ionization (EI) source.

Procedure (using GC-MS with EI):

- Prepare a dilute solution of the sample in a volatile solvent.
- Inject a small volume (e.g., 1 μL) of the solution into the GC-MS system.

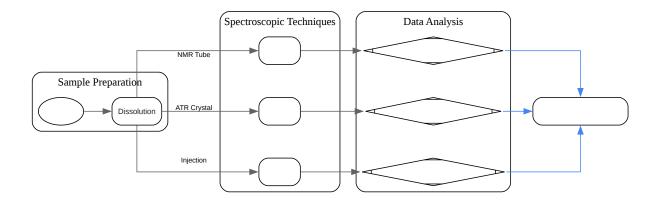


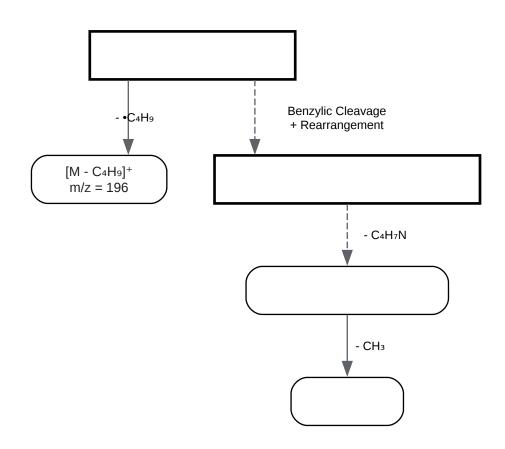
- The sample will be vaporized and separated on the GC column.
- The separated compound will then enter the mass spectrometer and be ionized by an electron beam (typically 70 eV).
- The resulting fragments will be separated by their mass-to-charge ratio (m/z) and detected.
- Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a proposed mass spectrometry fragmentation pathway for **N-Butyl-N-(2-phenylethyl)aniline**.







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References

- 1. orgchemboulder.com [orgchemboulder.com]
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